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molecular formula C4H2Cl2N2O B026424 4,5-Dichloro-3(2H)-pyridazinone CAS No. 932-22-9

4,5-Dichloro-3(2H)-pyridazinone

Cat. No. B026424
M. Wt: 164.97 g/mol
InChI Key: VJWXIRQLLGYIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04728355

Procedure details

A stirred solution of 20.0 grams of 4,5-dichloro-3-pyridazone in 150 ml of phosphorus oxychloride is heated under reflux for five hours. The excess phosphorus oxychloride is removed under reduced pressure, and the residue poured into ice water. The mixture is extracted with diethyl ether. The extract is dried with magnesium sulfate, filtered, and the filtrate concentrated to a residue. The residue is distilled under reduced pressure. A fraction, b.p. 117°-118° C./14-15 mm, 20 grams, solidifies on standing. The solid is recrystallized from acetone-water to yield 3,4,5-trichloropyridazine; m.p. 61° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=O)[NH:4][N:5]=[CH:6][C:7]=1[Cl:8].P(Cl)(Cl)([Cl:12])=O>>[Cl:12][C:3]1[N:4]=[N:5][CH:6]=[C:7]([Cl:8])[C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1C(NN=CC1Cl)=O
Name
Quantity
150 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for five hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The excess phosphorus oxychloride is removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue poured into ice water
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to a residue
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from acetone-water

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC=C(C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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